molecular formula C15H20BrN3O2 B6808479 N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B6808479
M. Wt: 354.24 g/mol
InChI Key: IBSHNILYTYJUKV-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and a methoxy group on the phenyl ring, along with the diazabicyclo structure, contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c1-21-14-5-2-11(16)6-10(14)7-18-15(20)19-9-12-3-4-13(19)8-17-12/h2,5-6,12-13,17H,3-4,7-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSHNILYTYJUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC(=O)N2CC3CCC2CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to scale up the process. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring, along with the diazabicyclo structure, enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
  • N-[(5-fluoro-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
  • N-[(5-iodo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

Uniqueness

The uniqueness of N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide lies in its specific substitution pattern. The presence of a bromine atom provides distinct reactivity compared to other halogenated analogs, influencing its chemical behavior and potential applications. Additionally, the combination of the methoxy group and the diazabicyclo structure contributes to its unique properties and interactions with biological targets.

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